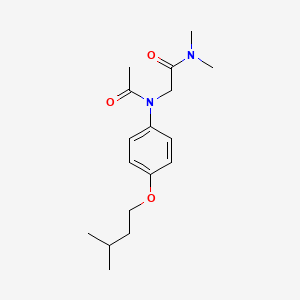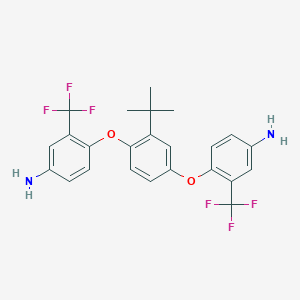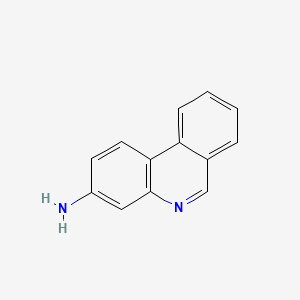
Sodium dihydrogen bis(2-hydroxy-5-sulphobenzoato(3-)-O1,O2)samarate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is a complex chemical compound with the molecular formula C14H10Na3O12S2Sm It is known for its unique coordination chemistry involving the rare earth element samarium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) typically involves the reaction of samarium salts with 2-hydroxy-5-sulfobenzoic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SmCl3+2C7H5O6SNa+NaOH→Na3[Sm(C7H5O6S)2]+3NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of samarium.
Reduction: Reduction reactions can alter the oxidation state of samarium, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 2-hydroxy-5-sulfobenzoato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of samarium, while reduction may result in lower oxidation states.
Scientific Research Applications
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, leveraging its rare earth element properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with metal ions: The compound can form stable complexes with metal ions, influencing their biological activity.
Interaction with proteins: Binding to specific proteins can modulate their function, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]lanthanate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]cerate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]neodymate(3-)
Uniqueness
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is unique due to its specific coordination with samarium, which imparts distinct chemical and physical properties
Properties
CAS No. |
79594-96-0 |
|---|---|
Molecular Formula |
C14H8NaO12S2Sm |
Molecular Weight |
605.7 g/mol |
IUPAC Name |
sodium;hydron;2-oxido-5-sulfonatobenzoate;samarium(3+) |
InChI |
InChI=1S/2C7H6O6S.Na.Sm/c2*8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h2*1-3,8H,(H,9,10)(H,11,12,13);;/q;;+1;+3/p-4 |
InChI Key |
BIAFUHUJLDAFGB-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].[Na+].[Sm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


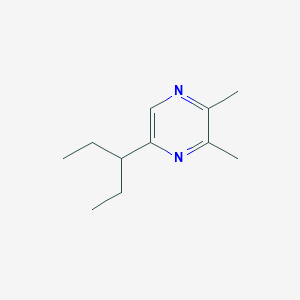
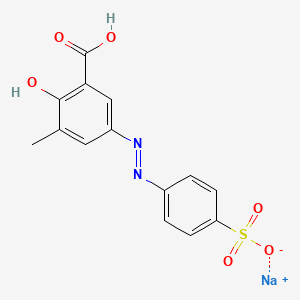

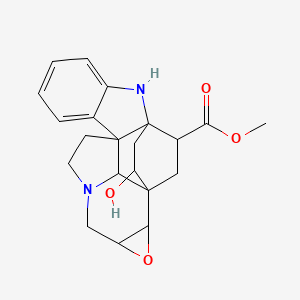
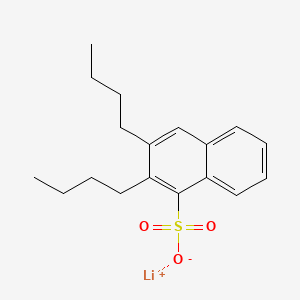
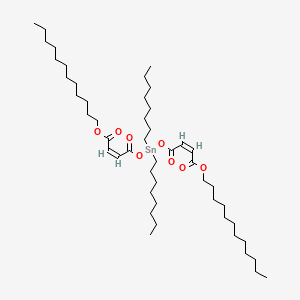
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
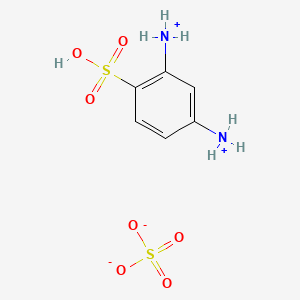
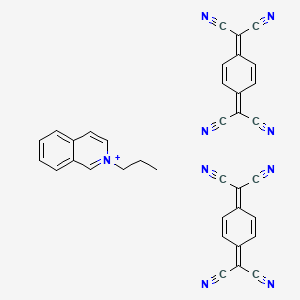

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
